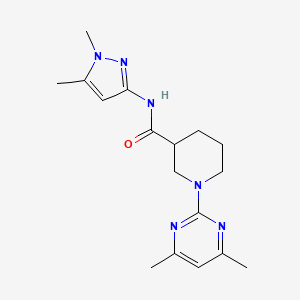![molecular formula C15H24N4O2 B14935040 N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935040.png)
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a morpholine ring, a pyrazole ring, and a cycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The morpholine ring is introduced through a reaction between ethylene oxide and ammonia, followed by further functionalization to attach the ethyl group. The pyrazole ring is synthesized separately through a cyclization reaction involving hydrazine and a diketone. Finally, the two components are coupled under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Ethyl-2-morpholin-4-ylethanamine
- N-[2-(morpholin-4-yl)ethyl]piperidine-3-carboxamide
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide stands out due to its unique combination of a morpholine ring, a pyrazole ring, and a cycloheptane ring
Eigenschaften
Molekularformel |
C15H24N4O2 |
|---|---|
Molekulargewicht |
292.38 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H24N4O2/c20-15(16-6-7-19-8-10-21-11-9-19)14-12-4-2-1-3-5-13(12)17-18-14/h1-11H2,(H,16,20)(H,17,18) |
InChI-Schlüssel |
UNUUDKWXNXOMID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B14934962.png)
![N-(4-fluorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B14934974.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone](/img/structure/B14934979.png)

![N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine](/img/structure/B14934986.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14934992.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B14934998.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methyl-1H-indol-1-yl)propanamide](/img/structure/B14935012.png)
![1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935018.png)

![4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)


